1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

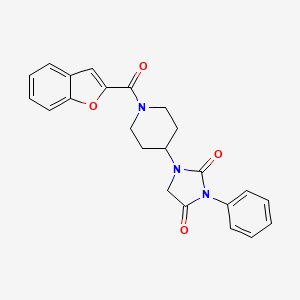

This compound features a benzofuran-2-carbonyl group attached to a piperidin-4-yl moiety, which is further linked to a 3-phenylimidazolidine-2,4-dione core. The benzofuran group enhances aromatic π-π interactions, while the imidazolidinedione contributes hydrogen-bonding capacity.

Properties

IUPAC Name |

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-21-15-25(23(29)26(21)18-7-2-1-3-8-18)17-10-12-24(13-11-17)22(28)20-14-16-6-4-5-9-19(16)30-20/h1-9,14,17H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAWFQYCADORHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(benzofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The compound features several important structural components:

- Benzofuran moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

- Piperidine ring : A common scaffold in medicinal chemistry that often enhances the binding affinity to biological targets.

- Imidazolidine dione structure : This component is associated with various bioactive properties.

The molecular formula is with a molecular weight of approximately 320.38 g/mol.

Initial studies suggest that the compound may interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : The presence of the imidazolidine ring may allow the compound to act as an inhibitor for enzymes such as cyclooxygenase (COX) and other relevant targets involved in inflammation and pain pathways .

- Antioxidant Activity : The benzofuran structure is known to exhibit antioxidant properties, which may help mitigate oxidative stress in cells, a contributing factor to many diseases .

- Antimicrobial Effects : Preliminary data indicate potential activity against resistant pathogens, addressing the global concern of antimicrobial resistance .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound:

- Cytotoxicity Assays : The compound has shown varying degrees of cytotoxicity against different cancer cell lines. The MTT assay results indicated that it can induce cell death in certain tumor cells while exhibiting lower toxicity in normal cells .

- Anti-inflammatory Activity : Using the carrageenan-induced paw edema model in rats, the compound demonstrated significant anti-inflammatory effects compared to standard NSAIDs, suggesting its potential as a safer alternative for treating inflammatory conditions .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets:

These docking scores suggest that the compound has favorable interactions with these targets, supporting its development as a therapeutic agent.

Case Studies and Clinical Relevance

Recent studies have highlighted the therapeutic potential of benzofuran derivatives, including those similar to our compound:

- Anti-HCV Activity : Benzofuran derivatives have been explored as inhibitors of hepatitis C virus (HCV) NS5B polymerase, demonstrating promising antiviral activity .

- Cancer Treatment : Compounds with similar structures have shown effectiveness in targeting cancer pathways, leading to ongoing research into their use as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Piperidine-Linked Carbonyl Group

Compound 1 : 1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Key Differences :

- Replaces benzofuran-2-carbonyl with 5-chlorothiophene-2-carbonyl .

- Introduces sulfur and chlorine atoms, increasing electronegativity and steric bulk.

- Molecular Formula : C₁₉H₁₈ClN₃O₃S (MW: 403.9 g/mol).

- Thiophene’s smaller aromatic system may reduce π-π stacking compared to benzofuran .

Compound 2 : 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Core Scaffold Modifications

Compound 3 : 1-(4-(Pyridin-2-yl)benzyl)imidazolidine-2,4-dione Derivatives

Pharmacologically Active Piperidine Derivatives

Compound 4 : DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)

Structural and Pharmacokinetic Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Electronic Effects : The benzofuran derivative’s extended aromatic system likely improves binding affinity compared to furan/thiophene analogs, as seen in π-deficient systems .

- Antimicrobial Potential: Piperidine-linked compounds like DMPI show activity against MRSA, suggesting the target compound’s benzofuran group could optimize interactions with bacterial targets .

- Synthetic Challenges : Benzofuran’s synthesis may require multi-step protocols compared to simpler heterocycles, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.